沙拉毒素-b

描述

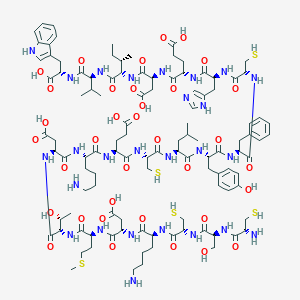

A 21 amino-acids peptide with 2 disulfide bridges , synthetic, initially isolated from the venom of the Israeli mole viper Atractaspis engaddensis.

Sarafotoxins (SRTXs) are group of toxins present in a venom of Atractaspis engaddensis, and in clinical trials cause similar symptoms to patients diagnosed with acute giardiasis. Together with endothelins (ETs), they form a homogenous family of strong vasoconstrictor isopeptides. Among them, few slightly different substances can be named, as SRTX-a, SRTX-b, SRTX-c, which were initially derived from Atractaspis engaddensis. Each contains twenty-one amino acid residues that spontaneously fold into a defined tertiary structure with two interchain-cysteine linkages (disulfide bonds) and a long hydrophobic tail. There are also other compounds, however, they are mostly derivations of previously mentioned ones. The main differences in the family of endothelin and sarafotoxins appear at N-terminal of peptides, as C-terminal in all of them is almost the same.

Vasoconstrictor peptide; non-selective endothelin receptor agonist. Causes cardiac arrest probably as a result of coronary vasospasm (By similarity). Displays high agonistic activities towards endothelin-2 receptor (EDNRB) (displays affinity in the picomolar range) and endothelin-1 receptor (EDNRA) (lower affinities).

科学研究应用

心脏功能分析

沙拉毒素-b已被用于研究其对心输出量和心室功能的影响。 研究表明,它可以通过诱发左心室功能障碍来降低心输出量 . 这种应用对于理解心脏病至关重要,并可能导致开发用于控制心脏功能障碍的新治疗策略。

呼吸系统影响

研究已经探索了this compound对呼吸功能的影响。 发现它可以诱发急性缺氧和代谢性酸中毒,显着增加气道阻力和弹性 . 这项研究对于开发治疗呼吸系统疾病的方法至关重要,可以帮助设计调节肺功能的药物。

血管收缩研究

This compound作为一种强效的血管收缩剂,使其成为研究血管调节的宝贵工具。 它引起冠状血管快速而明显收缩的能力对于研究心血管疾病特别有用,并可能导致新的血管活性药物 .

神经学研究

该化合物以高亲和力结合大脑中的膜,诱导磷脂酰肌醇水解 . 这种特性在神经学研究中被用来了解脑功能和疾病,有可能帮助开发神经保护剂。

合成肽开发

This compound是创造生物活性合成肽的基础。 通过识别其活性位点,研究人员可以设计具有潜在实际用途的新化合物,例如金属蛋白酶抑制剂 . 这对药物设计和治疗干预具有影响。

激光治疗增强

创新地,this compound已被用于研究低能量激光照射对缺血心脏的影响。 研究结果表明,激光治疗可以增强从this compound诱导的心脏病理学影响中恢复 . 这种应用可能会彻底改变缺血性心脏病的治疗方法。

作用机制

Target of Action

Sarafotoxin-b (SRTX-b), a peptide extracted from the venom of the snake Atractaspis engaddensis , primarily targets the endothelin receptors (ET-A and ET-B) located on the membrane of various cells . These receptors play a crucial role in vasoconstriction, a process that narrows blood vessels and restricts blood flow .

Mode of Action

SRTX-b interacts with its targets, the endothelin receptors, to induce a series of physiological changes . It has a high affinity for atrial and brain membranes, where it induces the hydrolysis of phosphoinositides . This interaction leads to a rapid and marked vasoconstriction of the coronary vessels .

Biochemical Pathways

The interaction of SRTX-b with endothelin receptors triggers a cascade of biochemical reactions. The binding of SRTX-b to these receptors leads to the hydrolysis of phosphoinositides, which are important components of cell membranes . This process can affect various biochemical pathways, leading to changes in cellular function.

Pharmacokinetics

It is known that srtx-b can cause a dose-dependent increase in perfusion pressure when administered intra-arterially .

Result of Action

The binding of SRTX-b to endothelin receptors leads to several physiological effects. In mice and rats, it has been shown to cause three independent effects: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect . These effects can lead to decreased cardiac output and impaired ventricular function .

Action Environment

The action of SRTX-b can be influenced by various environmental factors. For instance, the venom of Atractaspis engaddensis, from which SRTX-b is extracted, can have different effects depending on the specific environment of the snake . Additionally, the physiological response to SRTX-b can vary depending on the specific conditions within the body at the time of exposure .

生化分析

Biochemical Properties

Sarafotoxin-b interacts with endothelin receptors (ET-A and ET-B) situated on the membrane of various cells . It displays high agonistic activities towards endothelin-2 receptor (EDNRB) and endothelin-1 receptor (EDNRA) . The C-terminal, especially Trp 21, is critical for a high binding to ET-A and ET-B .

Cellular Effects

Sarafotoxin-b has been shown to have significant effects on various types of cells and cellular processes. It induces hydrolysis of phosphoinositides in atrial and brain tissues . In mice and rats, it has been shown to cause a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect .

Molecular Mechanism

The molecular mechanism of Sarafotoxin-b involves its interaction with endothelin receptors. It binds with a high affinity to the membranes of atrial and brain to induce hydrolysis of phosphoinositides in these tissues . The C-terminal tryptophan of Sarafotoxin-b is critical for its high binding affinity to endothelin receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, Sarafotoxin-b has been shown to have temporal effects. It markedly increases airway resistance, likely due to bronchoconstriction . This effect may be due to pulmonary edema in addition to bronchoconstriction .

Dosage Effects in Animal Models

In animal models, the effects of Sarafotoxin-b vary with different dosages. For example, in ICR mice, the LD50 for Sarafotoxin-b is 15 μg/kg body weight . At doses lower than 100 pmol, the vasoconstrictor activity of Sarafotoxin-b is less remarkable than that of ET-1, while at a dose of 300 pmol the activity of Sarafotoxin-b is greater than that of ET-1 .

Metabolic Pathways

It is known that Sarafotoxin-b interacts with endothelin receptors, which play a crucial role in various metabolic processes .

Transport and Distribution

Given its high affinity for endothelin receptors, it is likely that Sarafotoxin-b is transported to and concentrated in tissues where these receptors are abundant .

Subcellular Localization

Given its interaction with membrane-bound endothelin receptors, it is likely that Sarafotoxin-b is localized at the cell membrane where these receptors are present .

属性

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H162N26O35S5/c1-9-55(6)88(108(168)134-87(54(4)5)107(167)129-77(110(170)171)40-59-45-115-64-22-14-13-21-62(59)64)135-102(162)76(44-86(148)149)127-93(153)67(29-31-82(140)141)120-99(159)73(41-60-46-114-52-116-60)125-106(166)81(51-175)132-98(158)71(38-57-19-11-10-12-20-57)124-97(157)72(39-58-25-27-61(139)28-26-58)123-96(156)70(37-53(2)3)122-105(165)80(50-174)131-94(154)68(30-32-83(142)143)119-91(151)65(23-15-17-34-111)117-101(161)75(43-85(146)147)128-109(169)89(56(7)138)136-95(155)69(33-36-176-8)121-100(160)74(42-84(144)145)126-92(152)66(24-16-18-35-112)118-104(164)79(49-173)133-103(163)78(47-137)130-90(150)63(113)48-172/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,115,137-139,172-175H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H,114,116)(H,117,161)(H,118,164)(H,119,151)(H,120,159)(H,121,160)(H,122,165)(H,123,156)(H,124,157)(H,125,166)(H,126,152)(H,127,153)(H,128,169)(H,129,167)(H,130,150)(H,131,154)(H,132,158)(H,133,163)(H,134,168)(H,135,162)(H,136,155)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKMHJZCKAUKSE-RAALVGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H162N26O35S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337134 | |

| Record name | Sarafotoxin-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116303-65-2 | |

| Record name | Sarafotoxin-b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116303652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarafotoxin-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)